molecular formula C18H23F2NO4 B14033475 (3S,4R)-1-Tert-butyl3-ethyl4-(2,4-difluorophenyl)pyrrolidine-1,3-dicarboxylate

(3S,4R)-1-Tert-butyl3-ethyl4-(2,4-difluorophenyl)pyrrolidine-1,3-dicarboxylate

Cat. No.: B14033475
M. Wt: 355.4 g/mol
InChI Key: UBUMAGHOKBNLAE-KGLIPLIRSA-N
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Description

(3S,4R)-1-Tert-butyl3-ethyl4-(2,4-difluorophenyl)pyrrolidine-1,3-dicarboxylate is a complex organic compound belonging to the pyrrolidine family. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry and organic synthesis due to their unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R)-1-Tert-butyl3-ethyl4-(2,4-difluorophenyl)pyrrolidine-1,3-dicarboxylate typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of strong bases or acids, solvents like dichloromethane or ethanol, and temperature control to ensure the desired stereochemistry is achieved.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled to maximize yield and purity. The use of automated systems for monitoring and adjusting reaction conditions is common to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

(3S,4R)-1-Tert-butyl3-ethyl4-(2,4-difluorophenyl)pyrrolidine-1,3-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

(3S,4R)-1-Tert-butyl3-ethyl4-(2,4-difluorophenyl)pyrrolidine-1,3-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism by which (3S,4R)-1-Tert-butyl3-ethyl4-(2,4-difluorophenyl)pyrrolidine-1,3-dicarboxylate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (2S,4R)-1-tert-Butyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate
  • (2S,4R)-4-Hydroxypyrrolidine-2-carboxamide Hydrochloride
  • (2S,4S)-1-Boc-2-(3,3-difluoropyrrolidine-1-carbonyl)-4-(1-piperazinyl)pyrrolidine

Uniqueness

(3S,4R)-1-Tert-butyl3-ethyl4-(2,4-difluorophenyl)pyrrolidine-1,3-dicarboxylate is unique due to its specific stereochemistry and the presence of both tert-butyl and difluorophenyl groups

Properties

Molecular Formula

C18H23F2NO4

Molecular Weight

355.4 g/mol

IUPAC Name

1-O-tert-butyl 3-O-ethyl (3R,4S)-4-(2,4-difluorophenyl)pyrrolidine-1,3-dicarboxylate

InChI

InChI=1S/C18H23F2NO4/c1-5-24-16(22)14-10-21(17(23)25-18(2,3)4)9-13(14)12-7-6-11(19)8-15(12)20/h6-8,13-14H,5,9-10H2,1-4H3/t13-,14+/m1/s1

InChI Key

UBUMAGHOKBNLAE-KGLIPLIRSA-N

Isomeric SMILES

CCOC(=O)[C@H]1CN(C[C@@H]1C2=C(C=C(C=C2)F)F)C(=O)OC(C)(C)C

Canonical SMILES

CCOC(=O)C1CN(CC1C2=C(C=C(C=C2)F)F)C(=O)OC(C)(C)C

Origin of Product

United States

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